8-Hydroxyquinoline-|A-D-galactopyranoside
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Overview
Description
8-Hydroxyquinoline-|A-D-galactopyranoside is a compound that combines the 8-hydroxyquinoline moiety with a galactopyranoside sugar unit. The 8-hydroxyquinoline structure is known for its broad-ranging pharmacological potential, including antimicrobial, anticancer, and antifungal properties . The addition of the galactopyranoside unit can enhance the compound’s solubility and bioavailability, making it a valuable candidate for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-|A-D-galactopyranoside typically involves the alkylation of 8-hydroxyquinoline with a galactopyranoside derivative. One common method includes the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane to afford a mono-halogenated intermediate . This intermediate can then be reacted with the galactopyranoside unit under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-|A-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 8-hydroxyquinoline moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce hydroquinoline derivatives .
Scientific Research Applications
8-Hydroxyquinoline-|A-D-galactopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for the quantitative determination of metal ions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and neuroprotective agent.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-|A-D-galactopyranoside involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt essential biological processes in microorganisms and cancer cells . The compound can also interact with various molecular targets, such as 2-oxoglutarate-dependent oxygenases, which play a role in epigenetic regulation and other cellular processes .
Comparison with Similar Compounds
8-Hydroxyquinoline-|A-D-galactopyranoside can be compared with other similar compounds, such as:
8-Hydroxyquinoline: The parent compound, known for its strong metal ion chelating properties and broad pharmacological potential.
Clioquinol: A halogenated derivative of 8-hydroxyquinoline with enhanced antimicrobial activity.
8-Quinolinyl-β-D-glucopyranoside: Another sugar-conjugated derivative with potential anticancer properties.
The uniqueness of this compound lies in its combination of the 8-hydroxyquinoline moiety with a galactopyranoside unit, which can enhance its solubility, bioavailability, and overall pharmacological profile .
Properties
IUPAC Name |
(3R,4R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10?,12-,13+,14?,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXDESAZVPVGR-CTUGBOSBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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